N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to yield dihydropyrimidinones efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as Montmorillonite-KSF, which offers a green and recyclable approach to the synthesis. This method is advantageous due to its cost-effectiveness, high yield, and short reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Due to its biological activity, it is being explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
- N-(3,4-Dichlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(1,5-Dimethyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
Comparison: Compared to similar compounds, N-(1,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the acetamide group enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(1,5-dimethyl-6-oxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-7(10-6(2)12)9-4-11(3)8(5)13/h4H,1-3H3,(H,10,12) |
InChI Key |
IZCHGQNVTZBEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.